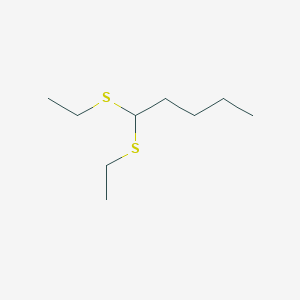
1,1-Bis(ethylsulfanyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(ethylsulfanyl)pentane is an organic compound with the molecular formula C9H20S2. It is characterized by the presence of two ethylsulfanyl groups attached to the first carbon of a pentane chain. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Bis(ethylsulfanyl)pentane can be synthesized through the reaction of pentane-1,1-dithiol with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(ethylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Thiol derivatives.
Applications De Recherche Scientifique
1,1-Bis(ethylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Bis(ethylsulfanyl)pentane involves its interaction with various molecular targets. The ethylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets.
Comparaison Avec Des Composés Similaires
- 1,1-Bis(methylsulfanyl)pentane
- 1,1-Bis(propylsulfanyl)pentane
- 1,1-Bis(ethylsulfanyl)ethane
Comparison: 1,1-Bis(ethylsulfanyl)pentane is unique due to the specific positioning of the ethylsulfanyl groups on the pentane chain. This structural feature influences its chemical reactivity and physical properties compared to similar compounds with different alkyl groups or chain lengths. For example, 1,1-Bis(methylsulfanyl)pentane may exhibit different reactivity due to the smaller size of the methyl groups, while 1,1-Bis(propylsulfanyl)pentane may have altered properties due to the larger propyl groups.
Propriétés
Numéro CAS |
90725-23-8 |
|---|---|
Formule moléculaire |
C9H20S2 |
Poids moléculaire |
192.4 g/mol |
Nom IUPAC |
1,1-bis(ethylsulfanyl)pentane |
InChI |
InChI=1S/C9H20S2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-8H2,1-3H3 |
Clé InChI |
HDNOFPZWOICVQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(SCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


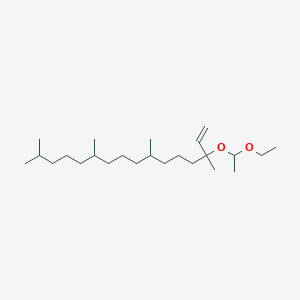
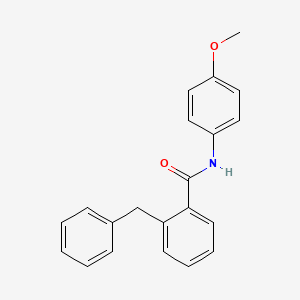
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
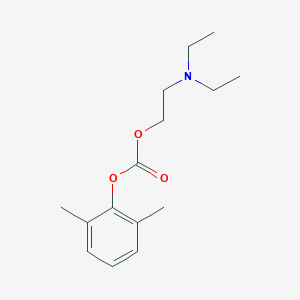
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
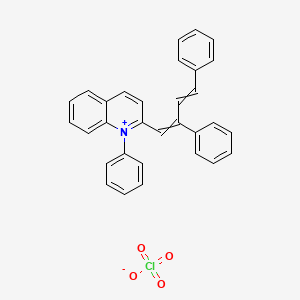
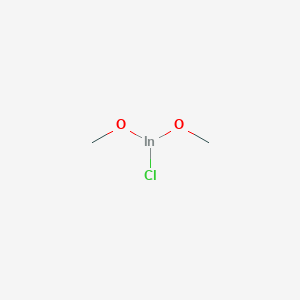
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
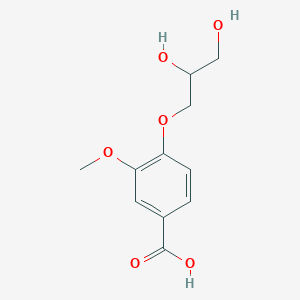
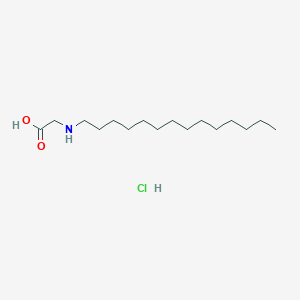
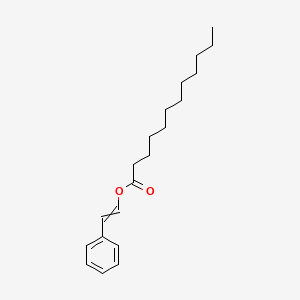
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
